A Technical Guide to 3-(1H-imidazol-1-ylmethyl)aniline: Properties, Synthesis, and Applications
A Technical Guide to 3-(1H-imidazol-1-ylmethyl)aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 3-(1H-imidazol-1-ylmethyl)aniline (CAS No. 120107-85-9). This molecule is a significant building block in medicinal chemistry, primarily recognized for its role as a potential selective aldosterone synthase inhibitor and its prospective antibacterial and antifungal activities. This document consolidates available data on its physicochemical properties, outlines a probable synthetic route based on established chemical principles, discusses its reactivity, and explores its current and potential applications in drug discovery and development. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel imidazole-containing compounds.
Introduction: The Significance of the Imidazole-Aniline Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs. Its unique electronic properties, ability to act as a proton donor and acceptor, and capacity to coordinate with metal ions in biological systems contribute to its versatile pharmacological profile. When coupled with an aniline moiety, the resulting structure, as seen in 3-(1H-imidazol-1-ylmethyl)aniline, presents a versatile platform for generating diverse libraries of compounds. The primary amine of the aniline group serves as a key functional handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide will delve into the specific characteristics of the 3-substituted isomer, a compound of growing interest in the development of targeted therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(1H-imidazol-1-ylmethyl)aniline is presented in Table 1. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 120107-85-9 | |
| Molecular Formula | C₁₀H₁₁N₃ | |
| Molecular Weight | 173.21 g/mol | |
| Appearance | Likely a solid at room temperature | Inferred |
| Melting Point | 72 °C | |
| Purity | Typically available at ≥97% | |
| Storage | Room temperature |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway:
The synthesis would likely proceed via a two-step process starting from 3-nitrobenzyl alcohol:
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Halogenation of 3-nitrobenzyl alcohol: Conversion of the alcohol to a more reactive benzyl halide (e.g., 3-nitrobenzyl bromide) using a standard halogenating agent like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
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N-alkylation of Imidazole: Reaction of 3-nitrobenzyl bromide with imidazole in the presence of a base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
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Reduction of the Nitro Group: The resulting 1-(3-nitrobenzyl)-1H-imidazole is then reduced to the target aniline. This reduction can be effectively achieved using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction with agents like tin(II) chloride (SnCl₂) in hydrochloric acid.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthesis of 3-(1H-imidazol-1-ylmethyl)aniline.
Causality Behind Experimental Choices:
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Choice of Halide: Benzyl bromides are generally more reactive than chlorides in Sₙ2 reactions, leading to faster reaction times and potentially higher yields.
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Base and Solvent: The use of a non-nucleophilic base like potassium carbonate is crucial to deprotonate the imidazole, making it a more potent nucleophile without competing in the substitution reaction. A polar aprotic solvent like DMF effectively solvates the cation of the base, enhancing the nucleophilicity of the imidazole anion.
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Reduction Method: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields with minimal side products. The tin(II) chloride method is a classic alternative that is also highly effective.
Reactivity Profile
The chemical reactivity of 3-(1H-imidazol-1-ylmethyl)aniline is dictated by its three key structural components: the aniline moiety, the imidazole ring, and the methylene bridge.
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Aniline Moiety: The primary aromatic amine is a versatile functional group.
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Acylation and Sulfonylation: It readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy in drug development to modify the compound's properties.
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Diazotization: The amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate can then be used in various subsequent reactions, such as Sandmeyer reactions, to introduce a wide range of substituents.
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Nucleophilicity: The amino group is nucleophilic and can participate in reactions with electrophiles.
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Imidazole Ring:
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Basicity: The non-protonated nitrogen atom of the imidazole ring is basic and can be protonated or alkylated.
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Aromaticity: The imidazole ring is aromatic and can undergo electrophilic aromatic substitution, although the aniline ring is generally more activated.
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Methylene Bridge: The benzylic CH₂ group can be a site for radical reactions under specific conditions, although this is less common in typical synthetic applications.
Diagram of Key Reactivity Pathways:
Caption: Reactivity of 3-(1H-imidazol-1-ylmethyl)aniline.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons of the aniline ring (approx. 6.5-7.2 ppm).- Protons of the imidazole ring (approx. 6.9-7.5 ppm).- A singlet for the methylene bridge protons (approx. 5.0-5.5 ppm).- A broad singlet for the NH₂ protons (approx. 3.5-4.5 ppm, solvent dependent). |
| ¹³C NMR | - Aromatic carbons of the aniline ring (approx. 110-150 ppm).- Carbons of the imidazole ring (approx. 115-140 ppm).- The methylene bridge carbon (approx. 50-60 ppm). |
| IR Spectroscopy | - N-H stretching of the primary amine (two bands, approx. 3300-3500 cm⁻¹).- C-H stretching of aromatic rings (approx. 3000-3100 cm⁻¹).- C=C and C=N stretching of the aromatic rings (approx. 1450-1650 cm⁻¹).- C-N stretching (approx. 1250-1350 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 173.21. |
Applications in Drug Discovery and Development
The primary interest in 3-(1H-imidazol-1-ylmethyl)aniline stems from its potential as a scaffold for developing therapeutic agents.
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Aldosterone Synthase Inhibition: It has been identified as a selective aldosterone synthase (CYP11B2) inhibitor. Aldosterone synthase is a key enzyme in the biosynthesis of aldosterone, a hormone implicated in cardiovascular diseases such as hypertension and heart failure. Selective inhibition of this enzyme is a promising therapeutic strategy.
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Antibacterial and Antifungal Potential: The imidazole nucleus is a well-known pharmacophore in many antifungal and antibacterial drugs. Derivatives of 3-(1H-imidazol-1-ylmethyl)aniline are being investigated for their antimicrobial properties. The aniline moiety provides a convenient point for modification to optimize activity and selectivity against various microbial strains.
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Kinase Inhibitors: The general scaffold of an aniline linked to a heterocyclic ring is common in many kinase inhibitors used in oncology. The structural features of 3-(1H-imidazol-1-ylmethyl)aniline make it an attractive starting point for the design of novel kinase inhibitors.
Safety and Handling
Based on available safety data, 3-(1H-imidazol-1-ylmethyl)aniline should be handled with care in a laboratory setting. It is classified as an irritant. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion and Future Perspectives
3-(1H-imidazol-1-ylmethyl)aniline is a valuable building block for medicinal chemistry with demonstrated potential in several therapeutic areas. Its straightforward, albeit not formally published, synthesis and the versatile reactivity of its functional groups make it an attractive scaffold for the development of new drugs. Future research should focus on the detailed elucidation of its pharmacological profile, including in vivo efficacy and safety studies of its derivatives. The development of a robust and scalable synthesis protocol would also be beneficial for its wider application in the pharmaceutical industry. This guide provides a solid foundation for researchers to understand and utilize this promising molecule in their drug discovery endeavors.
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